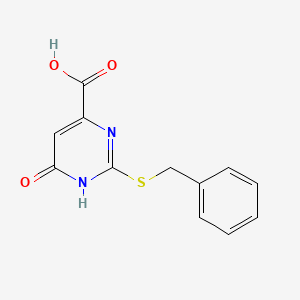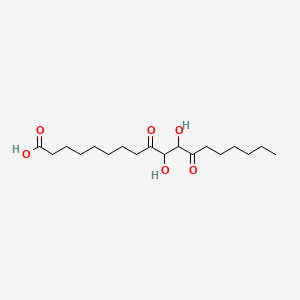
2-(Benzylthio)-6-hydroxy-4-pyrimidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-6-hydroxy-4-pyrimidinecarboxylic acid: is a heterocyclic compound that features a pyrimidine ring substituted with a benzylthio group at the 2-position, a hydroxyl group at the 6-position, and a carboxylic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-6-hydroxy-4-pyrimidinecarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrimidine ring.
Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the benzylthio group, potentially yielding dihydropyrimidine derivatives or thiol compounds.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, such as esterification or amidation, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Alcohols, amines, and acyl chlorides for esterification and amidation reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation of the benzylthio group.
Dihydropyrimidine Derivatives: Formed through reduction of the pyrimidine ring.
Esters and Amides: Formed through substitution reactions involving the hydroxyl and carboxylic acid groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Benzylthio)-6-hydroxy-4-pyrimidinecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their therapeutic potential. The compound’s ability to undergo various chemical reactions allows for the creation of analogs with improved pharmacological properties.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the production of high-value products.
Mécanisme D'action
The mechanism of action of 2-(Benzylthio)-6-hydroxy-4-pyrimidinecarboxylic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio group could facilitate binding to hydrophobic pockets, while the hydroxyl and carboxylic acid groups may form hydrogen bonds or ionic interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzylthio)-4,6-dihydroxypyrimidine: Similar structure but with an additional hydroxyl group.
2-(Benzylthio)-4-pyrimidinecarboxylic acid: Lacks the hydroxyl group at the 6-position.
2-(Methylthio)-6-hydroxy-4-pyrimidinecarboxylic acid: Similar structure but with a methylthio group instead of a benzylthio group.
Uniqueness
2-(Benzylthio)-6-hydroxy-4-pyrimidinecarboxylic acid is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This allows for versatile chemical reactivity and potential interactions with a wide range of biological targets.
Propriétés
Numéro CAS |
6308-26-5 |
|---|---|
Formule moléculaire |
C12H10N2O3S |
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
2-benzylsulfanyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3S/c15-10-6-9(11(16)17)13-12(14-10)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,13,14,15) |
Clé InChI |
IIANGSQEYFEYLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)








![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)

![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
